(Z)-ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Pyridazine derivatives, such as the one you mentioned, have been shown to exhibit a variety of pharmacological activities . They are of considerable interest due to their easy functionalization at various ring positions, making them attractive compounds for the design and development of new drugs .
Molecular Structure Analysis
Pyridazine compounds typically consist of a six-membered ring system with two nitrogen atoms . They are highly reactive towards displacements by nucleophilic species .Chemical Reactions Analysis
Pyridazine compounds are known for their reactivity towards displacements by nucleophilic species . Various polysubstituted pyridazine systems have also been synthesized .Mechanism of Action
The mechanism of action for these compounds can vary widely depending on their specific structure and functional groups. Some pyridazine drugs have been shown to inhibit phosphodiesterase (PDE), exhibit positive inotropic effects, vasodilation, analgesic, anti-inflammatory, antimicrobial, antidepressant, antipsychotic, antianxiety, and other biological activities .
Future Directions
Given the wide range of pharmacological activities exhibited by pyridazine compounds, there is considerable interest in the synthesis of novel pyridazine and phthalazine compounds for pharmaceutical applications . The industries require large numbers of pyridazine and phthalazine analogs to be synthesized for their biological screening programs .
Properties
IUPAC Name |
ethyl 4-oxo-3-phenyl-5-[[(Z)-3-phenylprop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S/c1-2-31-24(30)21-18-15-32-22(25-19(28)14-13-16-9-5-3-6-10-16)20(18)23(29)27(26-21)17-11-7-4-8-12-17/h3-15H,2H2,1H3,(H,25,28)/b14-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKARDXQOOCPVMA-YPKPFQOOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C\C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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